Disperse Blue 1

Catalog No.
S560060
CAS No.
2475-45-8
M.F
C14H12N4O2
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Blue 1

CAS Number

2475-45-8

Product Name

Disperse Blue 1

IUPAC Name

1,4,5,8-tetraaminoanthracene-9,10-dione

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C14H12N4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H,15-18H2

InChI Key

JSFUMBWFPQSADC-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil
In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL
Insoluble in water /Dyes, disperse/
In water, 0.03 mg/L at 25 °C

Synonyms

1,4,5,8-Tetraamino-9,10-anthracenedione;1,4,5,8-Tetraamino-anthraquinone; Duranol Brilliant Blue CB (6CI); 1,4,5,8-Tetraamino-9,10-anthracenedione; 1,4,5,8-Tetraamino-9,10-anthraquinone; 1,4,5,8-Tetraaminoanthraquinone; Acetate Blue G; Acetoquinone

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N

The exact mass of the compound Disperse blue 1 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)1.12e-07 msoluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oilin ethylene glycol monomethyl ether, 30 mg/ml; in ethanol, 2 mg/mlinsoluble in water /dyes, disperse/in water, 0.03 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of anthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Disperse Blue 1 (CAS: 2475-45-8), chemically identified as 1,4,5,8-tetraaminoanthraquinone, is a non-ionic, anthraquinone-based dye characterized by four primary amino groups symmetrically positioned on its core [1]. Commercially utilized for coloring synthetic hydrophobic fibers such as polyester and cellulose acetate, it is applied via high-temperature aqueous dispersions or thermosol processes[2]. Beyond direct textile dyeing, high-purity 1,4,5,8-tetraaminoanthraquinone serves as a critical synthetic precursor for advanced near-infrared (NIR) dyes, color-tunable optical materials, and analytical standards [1]. Key procurement specifications hinge on the absence of lignosulfonate dispersants—which comprise up to 50% of standard textile-grade mixtures—making high-purity (≥98%) grades essential for reproducible chemical synthesis and rigorous toxicological assay development [2].

Substituting Disperse Blue 1 with other in-class blue dyes (such as Disperse Blue 3 or azo-based Disperse Blue 106) fundamentally alters thermal stability, light fastness, and chemical reactivity [1]. Azo-based alternatives, while often more economical, lack the rigid resonance stabilization of the anthraquinone core, leading to inferior light fastness and lower thermal degradation thresholds under high-heat processing [1]. Furthermore, substituting high-purity Disperse Blue 1 with standard textile-grade formulations introduces massive stoichiometric errors in chemical synthesis due to the presence of lignosulfonates and inorganic salts [2]. For researchers synthesizing long-wavelength charge-transfer dyes, the specific 1,4,5,8-tetraamino substitution pattern is non-negotiable; di-amino analogs (like 1,4- or 1,5-diaminoanthraquinone) fail to provide the necessary electron-donating density, resulting in drastically lower HOMO energy levels and an inability to achieve near-infrared absorption[1].

Precursor Viability: High-Purity vs. Commercial Textile Grade

In the synthesis of color-tunable arylaminoanthraquinone dyes, the purity of the starting material dictates reaction success. Textile-grade Disperse Blue 1 typically contains only ~30% active dye, with the remainder being lignosulfonate dispersants and water [1]. Utilizing high-purity (≥98%) 1,4,5,8-tetraaminoanthraquinone ensures stoichiometric precision when reacting with sulfonyl chlorides in pyridine [2]. The presence of dispersants in commercial grades completely inhibits these sensitive intramolecular charge transfer (CT) complex syntheses [1].

Evidence DimensionActive Dye Content and Synthetic Viability
Target Compound Data≥98% purity (Dispersant-free); enables complete conversion to CT dyes.
Comparator Or BaselineCommercial grade (~30% dye, ~50% lignosulfonates, ~20% water).
Quantified Difference68% higher active mass; elimination of dispersant-induced reaction failure.
ConditionsPyridine-catalyzed sulfonylation for long-wavelength dye synthesis.

Procurement of high-purity, dispersant-free grades is strictly required for chemical synthesis, as textile-grade additives will poison catalytic pathways and skew stoichiometry.

Thermal Stability for High-Temperature Processing

The anthraquinone core of Disperse Blue 1 provides exceptional thermal stability compared to many azo-based disperse dyes. Disperse Blue 1 exhibits a high melting point of 332 °C, allowing it to withstand the extreme conditions of continuous thermosol dyeing processes (180–210 °C) and sublimation printing (up to 300 °C) without molecular degradation [1]. In contrast, many azo-based alternatives degrade or undergo unwanted thermal cleavage at these elevated temperatures, limiting their use in high-heat thermoplastic extrusion[1].

Evidence DimensionMelting Point / Thermal Degradation Threshold
Target Compound Data332 °C
Comparator Or BaselineStandard azo-based disperse dyes (typically <250 °C degradation).
Quantified Difference>80 °C higher thermal stability threshold.
ConditionsThermosol dyeing (180–210 °C) and thermoplastic extrusion.

Buyers selecting colorants for high-temperature polymer extrusion or thermosol processing must prioritize the 332 °C stability of this anthraquinone to prevent color shift and material degradation.

Electronic Tuning: Tetraamino vs. Diamino Anthraquinone Cores

For the development of advanced optical materials, the substitution pattern on the anthraquinone core is critical. Derivatization of the 1,4,5,8-tetraaminoanthraquinone (Disperse Blue 1) core with electron-donating groups yields a significantly higher HOMO energy (-4.40 eV) compared to 1,5-diaminoanthraquinone derivatives (-5.25 eV) [1]. This increased electron density allows the tetra-substituted Disperse Blue 1 derivatives to achieve massive bathochromic shifts, reaching absorption maxima up to 758 nm (near-infrared), whereas the di-substituted analogs stall at 539 nm [1].

Evidence DimensionHOMO Energy Level and Absorption Maximum (λmax)
Target Compound DataHOMO: -4.40 eV; λmax: 758 nm (Tetra-substituted derivative)
Comparator Or Baseline1,5-diaminoanthraquinone derivative (HOMO: -5.25 eV; λmax: 539 nm)
Quantified Difference0.85 eV higher HOMO energy; 219 nm bathochromic shift.
ConditionsIntramolecular charge transfer (CT) interaction modeling in organic solvents.

Researchers developing near-infrared sensors or advanced photonics must procure the tetraamino core to achieve the necessary electron density for long-wavelength absorption.

Photochemical Resilience: Anthraquinone vs. Azo Chromophores

In applications requiring prolonged UV exposure, the structural class of the dye dictates performance. Anthraquinone-based dyes like Disperse Blue 1 inherently offer superior light fastness (typically rating 4-5 on the ISO 105 scale) compared to azo-based blue disperse dyes [1]. The rigid, resonance-stabilized multi-ring system of the anthraquinone core resists photo-oxidative cleavage far better than the vulnerable nitrogen-nitrogen double bonds of azo dyes, ensuring long-term hue retention in automotive and outdoor textiles[1].

Evidence DimensionLight Fastness (ISO 105-B02)
Target Compound DataRating 4-5 (High resistance to photo-oxidation)
Comparator Or BaselineAzo-based disperse blues (frequently lower light fastness ratings).
Quantified DifferenceSuperior structural resistance to UV-induced bond cleavage.
ConditionsProlonged exposure to artificial light / UV radiation.

For procurement in automotive interiors or outdoor fabrics, the anthraquinone structure provides the non-negotiable UV resilience that azo alternatives lack.

Precursor for Near-Infrared (NIR) Optical Materials

Utilizing high-purity (≥98%) 1,4,5,8-tetraaminoanthraquinone as a foundational building block for synthesizing color-tunable, hydrogen-bond-assisted charge transfer dyes reaching 758 nm [1].

High-Temperature Thermoplastic Coloration

Leveraging the compound's 332 °C melting point for stable, non-degrading coloration during polymer extrusion and high-energy thermosol processing [2].

Analytical Standard for Contact Dermatitis Testing

Serving as a high-purity reference material in LC-MS and patch-testing assays to quantify and detect specific anthraquinone dye sensitization in textile safety compliance [2].

High-Light-Fastness Textile Engineering

Formulating dye baths for polyester and cellulose acetate fabrics destined for high UV exposure, where the resonance-stabilized anthraquinone core prevents photo-fading[3].

Physical Description

C.i. disperse blue 1 is a blue-black microcrystalline powder. (NTP, 1992)
Blue-black solid; [HSDB] Deep blue powder; [MSDSonline]

Color/Form

Black powder
Blue-black microcrystalline powder
Red-brown needles

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

268.09602564 Da

Monoisotopic Mass

268.09602564 Da

Heavy Atom Count

20

LogP

log Kow = 2.98 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Melting Point

630 °F (NTP, 1992)
331 °C

UNII

2429NAZ8WH

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

CI Disperse Blue 1 is a blue to black colored aminoanthraquinone dye. Disperse blue 1 is primarily used in hair color formulations and in coloring fabrics and plastics, but has also been used as a fabric dye. Exposure to disperse blue 1 irritates the eye and skin. Disperse blue 1 is a mutagen and is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Coloring Agents

Vapor Pressure

0.00000002 [mmHg]
1.8X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

2475-45-8

Wikipedia

Disperse blue 1

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Disperse Blue 1 has been prepared by acylation of 1,5-diaminoanthraquinone with oxalic acid, then nitration in sulfuric acid, followed by hydrolysis and reduction to the tetraamino compound; and by the reduction of mixed 1,5- and 1,8-dinitroanthraquinone to the corresponding diamino compounds, followed by acetylation, nitration, reduction, and hydrolysis.

General Manufacturing Information

9,10-Anthracenedione, 1,4,5,8-tetraamino-: ACTIVE
Anthraquinone dye. Dye whose molecular structure is based on anthraquinone (C6H4(CO)2C6H4). ...Benzene ring structure is important in development of color. /Anthraquinone dye/

Analytic Laboratory Methods

A method has been described for the spectrophotometric determination of Disperse Blue 1 sorbed on polyethylene terephthalate fibers by dye extraction in mixed solvent systems (Madan & Khan, 1978).
A polarographic method for the determination of aminoanthraquinones, including 1,4,5,8-tetraaminoanthraquinone, in environmental and biological samples can be used to determine concentrations as low as 0.1-0.5 mg/ml (Popescu & Barbacaru, 1985).

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Degrades at >-20 °C

Dates

Last modified: 08-15-2023

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